Metofluthrin
Overview
Description
Metofluthrin is a synthetic pyrethroid insecticide, known for its high vapor activity against mosquitoes and other pests. It exhibits outstanding insecticidal activity, especially against mosquitoes, and is characterized by its high volatility and relatively low mammalian toxicity. This makes Metofluthrin suitable for various mosquito control applications, including coils, liquid vaporizers, and novel devices that do not require heating (Ujihara et al., 2004) (Sugano & Ishiwatari, 2012).
Synthesis Analysis
Metofluthrin is synthesized from (1R)-trans-Norchrysanthemic acid fluorobenzyl esters. The molecular structure involves esters that have demonstrated significant insecticidal activity. Metofluthrin, specifically the 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl analog, is noted for its high potency, significantly surpassing traditional compounds like d-allethrin in effectiveness (Ujihara et al., 2004).
Molecular Structure Analysis
Metofluthrin's molecular structure is characterized by its tetrafluoro-4-(methoxymethyl)benzyl component, which contributes to its high volatility and effectiveness as an insecticide. The compound contains E/Z isomers at the prop-1-enyl group, which play a role in its insecticidal properties and metabolic pathways (Abe et al., 2018).
Chemical Reactions and Properties
Metofluthrin undergoes various chemical reactions in the environment and within biological systems. It is resistant to hydrolysis at neutral pH but moderately hydrolyzes at higher pH levels. Under light exposure, Metofluthrin undergoes photodegradation, mainly through ester cleavage and oxidation, leading to its breakdown into simpler compounds (Nishiyama et al., 2010).
Physical Properties Analysis
Metofluthrin's physical properties, including its volatility and phase behavior, contribute significantly to its effectiveness as a spatial repellent against mosquitoes. The compound's high volatility enables it to be effective in various formulations, particularly in devices that do not require heat for activation (Sugano & Ishiwatari, 2012).
Chemical Properties Analysis
The chemical properties of Metofluthrin, such as its reactivity and stability under different environmental conditions, are crucial for its application as an insecticide. Its stability under varying pH levels and its reaction to light exposure are key factors that determine its effectiveness and lifespan in different settings (Nishiyama et al., 2010).
Scientific Research Applications
Mosquito Control :
- Metofluthrin, combined with other pyrethroids, has shown significant efficacy in reducing adult mosquitoes, nonviable mosquito eggs, egg-laying frequency, and egg viability in treated areas (Bibbs, Kaufman, & Xue, 2021).
- Metofluthrin-impregnated paper strips significantly reduce human biting by various mosquito species in shelters without walls, demonstrating its spatial repellent capabilities (Kawada, Maekawa, Tsuda, & Takagi, 2004).
Biomarkers for Exposure Monitoring :
- Urinary 4-methoxymethyl-2,3,5,6,-tetrafluorobenzyl alcohol has been identified as an optimal biomarker for monitoring exposure to metofluthrin (Yoshida, 2015).
Efficacy in Various Forms :
- Metofluthrin-impregnated plastic strips and controlled release devices (CRDs) have been found highly effective in reducing mosquito landing rates and providing spatial protection (Kawada et al., 2005); (Bernier et al., 2019).
Potential Resistance Development :
- Sublethal exposure to metofluthrin can potentially lead to pyrethroid resistance development in mosquitoes (Buhagiar, Devine, & Ritchie, 2017).
Health Implications :
- A study indicated that metofluthrin induced hepatocellular tumors in rats, but its mode of action suggests it may not have hepatocarcinogenic activity in humans (Yamada et al., 2009).
Malaria Control :
- Spatial repellents containing metofluthrin demonstrated a protective effect against malaria and reduced indoor human landing rates in areas where it was used (Syafruddin et al., 2014).
properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZNNVXXNFLMU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
334 °C at atmospheric pressure | |
Record name | Metofluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2, Readily soluble in acetonitrile, DMSO, acetone, In water, 0.73 mg/L at pH 7, 20 °C), In water, 0.50 to 0.67 mg/L at 20 °C | |
Record name | Metofluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 at 20 °C | |
Record name | Metofluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C | |
Record name | Metofluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Metofluthrin | |
Color/Form |
Pale yellow liquid | |
CAS RN |
240494-70-6 | |
Record name | Metofluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240494706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (All isomers: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (EZ)-(1RS,3RS;1SR,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Metofluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7885 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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